![molecular formula C16H33NO3 B14706129 [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate CAS No. 25384-41-2](/img/structure/B14706129.png)
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is a chemical compound with the molecular formula C16H33NO3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-2-methylpentyl N,N-dibutylcarbamate.
Reduction: Formation of 2-(hydroxymethyl)-2-methylpentylamine.
Substitution: Formation of various substituted carbamates depending on the reagent used.
Scientific Research Applications
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N,N-dimethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate
Uniqueness
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chains compared to similar compounds result in different solubility, reactivity, and interaction profiles.
Properties
CAS No. |
25384-41-2 |
|---|---|
Molecular Formula |
C16H33NO3 |
Molecular Weight |
287.44 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate |
InChI |
InChI=1S/C16H33NO3/c1-5-8-11-17(12-9-6-2)15(19)20-14-16(4,13-18)10-7-3/h18H,5-14H2,1-4H3 |
InChI Key |
CMBVQXWTMHCRGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)OCC(C)(CCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


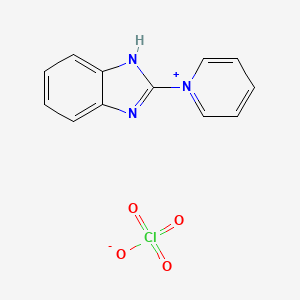
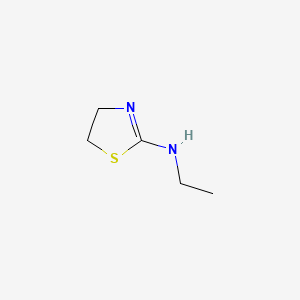
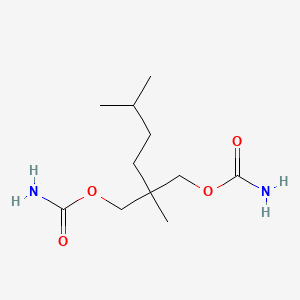
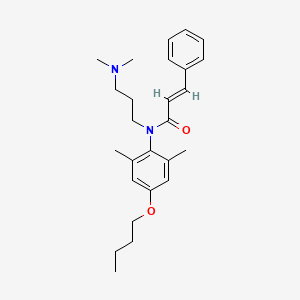
phosphanium](/img/structure/B14706069.png)
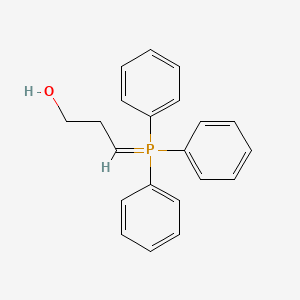
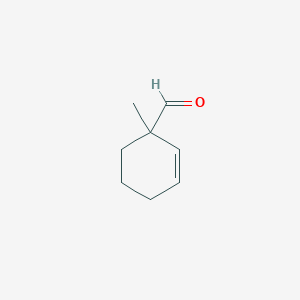
![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
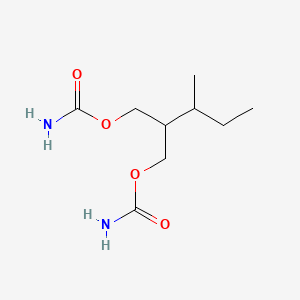
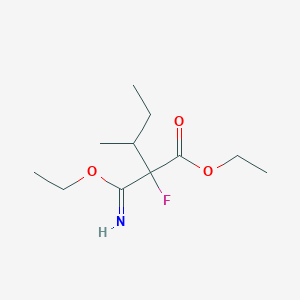
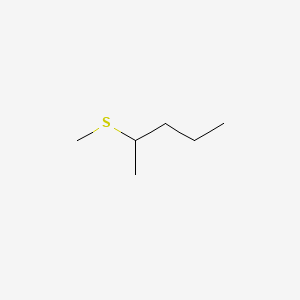
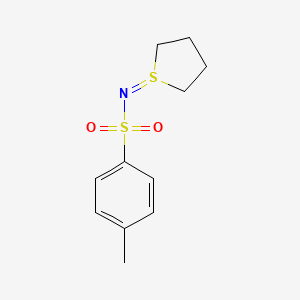

![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
